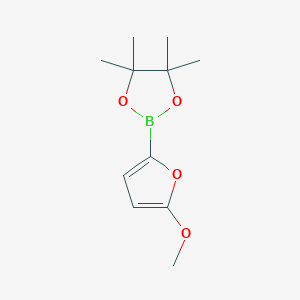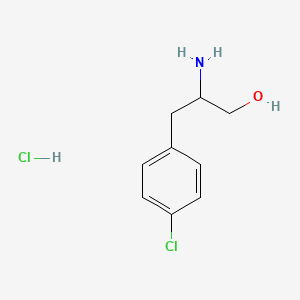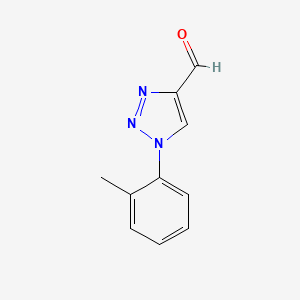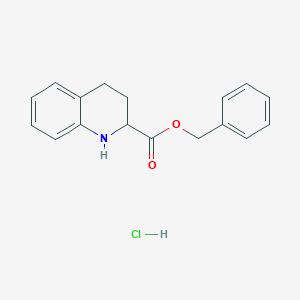![molecular formula C6H15BrN2O B1455394 N-[3-(methylamino)propyl]acetamide hydrobromide CAS No. 1315367-78-2](/img/structure/B1455394.png)
N-[3-(methylamino)propyl]acetamide hydrobromide
Overview
Description
N-[3-(methylamino)propyl]acetamide hydrobromide is a chemical compound with the molecular formula C6H15BrN2O . It has a molecular weight of 211.1 g/mol .
Molecular Structure Analysis
The molecular structure of N-[3-(methylamino)propyl]acetamide hydrobromide consists of 6 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[3-(methylamino)propyl]acetamide hydrobromide are not fully detailed in the sources available .Scientific Research Applications
Synthesis and Optical Resolution
The synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid demonstrates a methodology that could be applied to related compounds like N-[3-(methylamino)propyl]acetamide hydrobromide. The process involves enantioselective hydrolysis, highlighting its potential for producing specific enantiomers of related substances (Hu & Ziffer, 1990).
Polymer Chemistry Applications
The silylation of poly-L-lysine hydrobromide to improve its dissolution in apolar organic solvents presents a relevant application in polymer chemistry. This modification technique could similarly be applied to N-[3-(methylamino)propyl]acetamide hydrobromide for enhancing its solubility properties, facilitating its use in polymer networks (Beauregard et al., 2001).
Anticonvulsant Derivatives
Functionalized amino acid anticonvulsants involving acetamides illustrate the potential pharmaceutical applications of related compounds. Although focused on anticonvulsants, this research avenue may reveal biologically active derivatives of N-[3-(methylamino)propyl]acetamide hydrobromide with novel therapeutic effects (Camerman et al., 2005).
Computational Studies
Computational studies on acetamide and N-methylformamide provide insights into the electronic structure and properties of related compounds. Such studies can offer theoretical support for understanding the chemical behavior of N-[3-(methylamino)propyl]acetamide hydrobromide, guiding its application in various scientific fields (Chong, 2017).
Environmental Applications
The ability of a Stenotrophomonas sp. strain to hydrolyze acetamiprid highlights the potential for bioremediation applications. Similar microbial degradation processes could be explored for N-[3-(methylamino)propyl]acetamide hydrobromide, offering environmentally friendly methods to mitigate its impact if used as a pesticide or in other capacities (Tang et al., 2012).
properties
IUPAC Name |
N-[3-(methylamino)propyl]acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.BrH/c1-6(9)8-5-3-4-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVFXDIJQYECNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylamino)propyl]acetamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




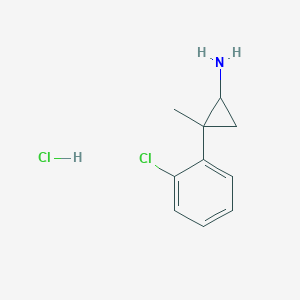



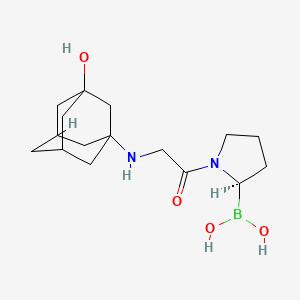
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)
